(E)-3,4-dimethoxy-N-(2-(2-(2-methoxybenzylidene)hydrazinyl)-2-oxoethyl)benzamide
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Overview
Description
(E)-3,4-dimethoxy-N-(2-(2-(2-methoxybenzylidene)hydrazinyl)-2-oxoethyl)benzamide is a synthetic organic compound characterized by its complex structure, which includes multiple methoxy groups and a hydrazinyl linkage. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3,4-dimethoxy-N-(2-(2-(2-methoxybenzylidene)hydrazinyl)-2-oxoethyl)benzamide typically involves a multi-step process:
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Formation of the Hydrazone Intermediate: : The initial step involves the condensation of 2-methoxybenzaldehyde with hydrazine hydrate to form the hydrazone intermediate. This reaction is usually carried out in ethanol under reflux conditions.
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Acylation Reaction: : The hydrazone intermediate is then reacted with 3,4-dimethoxybenzoyl chloride in the presence of a base such as triethylamine. This step forms the final product, this compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.
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Reduction: : Reduction of the hydrazone linkage can yield corresponding amines, which may further react to form various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
Oxidation: Quinones, carboxylic acids.
Reduction: Amines, hydrazines.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Chemistry
In chemistry, (E)-3,4-dimethoxy-N-(2-(2-(2-methoxybenzylidene)hydrazinyl)-2-oxoethyl)benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
Biologically, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine
In medicinal chemistry, the compound is investigated for its potential therapeutic effects. Its ability to interact with biological targets such as enzymes or receptors could lead to the development of new pharmaceuticals.
Industry
Industrially, the compound could be used in the synthesis of dyes, polymers, or other materials that require specific chemical functionalities.
Mechanism of Action
The mechanism of action of (E)-3,4-dimethoxy-N-(2-(2-(2-methoxybenzylidene)hydrazinyl)-2-oxoethyl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The methoxy groups and hydrazone linkage play crucial roles in binding to these targets, potentially inhibiting their activity or altering their function. This interaction can trigger various biochemical pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxybenzaldehyde: Shares the methoxy groups but lacks the hydrazone linkage.
N-(2-(2-Methoxybenzylidene)hydrazinyl)benzamide: Similar hydrazone linkage but different substituents on the aromatic rings.
Benzamide Derivatives: Various benzamide derivatives with different substituents can be compared for their biological activities.
Uniqueness
(E)-3,4-dimethoxy-N-(2-(2-(2-methoxybenzylidene)hydrazinyl)-2-oxoethyl)benzamide is unique due to its combination of methoxy groups and hydrazone linkage, which confer specific chemical and biological properties
Properties
IUPAC Name |
3,4-dimethoxy-N-[2-[(2E)-2-[(2-methoxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O5/c1-25-15-7-5-4-6-14(15)11-21-22-18(23)12-20-19(24)13-8-9-16(26-2)17(10-13)27-3/h4-11H,12H2,1-3H3,(H,20,24)(H,22,23)/b21-11+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDBDYTQLSNMYHT-SRZZPIQSSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCC(=O)NN=CC2=CC=CC=C2OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)C(=O)NCC(=O)N/N=C/C2=CC=CC=C2OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
391883-11-7 |
Source
|
Record name | 3,4-DIMETHOXY-N-(2-(2-(2-METHOXYBENZYLIDENE)HYDRAZINO)-2-OXOETHYL)BENZAMIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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